

Crinecerfont Hydrochloride: In Vivo Experimental Protocols and Application Notes

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Compound of Interest

Compound Name: *Crinecerfont hydrochloride*

Cat. No.: *B1515424*

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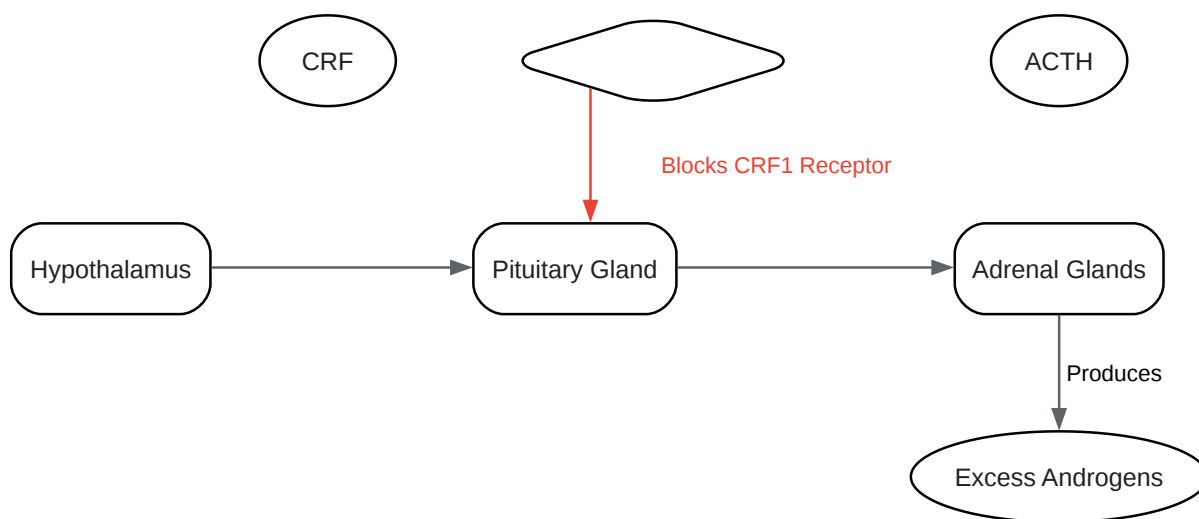
For Researchers, Scientists, and Drug Development Professionals

Abstract

Crinecerfont hydrochloride (also known as NBI-74788) is a selective, orally active, non-peptide corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2] It has been developed for the treatment of classic congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency.[2] **Crinecerfont hydrochloride** acts on the pituitary gland to reduce the release of adrenocorticotrophic hormone (ACTH), which in turn decreases the production of adrenal androgens.[3] This novel, glucocorticoid-independent mechanism aims to control the hyperandrogenism associated with CAH, potentially allowing for a reduction in the supraphysiologic doses of glucocorticoids typically required for disease management.[4][5] This document provides a summary of in vivo experimental protocols for **crinecerfont hydrochloride**, based on publicly available data from preclinical and clinical studies.

Mechanism of Action

Crinecerfont is a selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[6] In congenital adrenal hyperplasia, a deficiency in cortisol production leads to a lack of negative feedback in the hypothalamic-pituitary-adrenal (HPA) axis, resulting in oversecretion of CRF and subsequently ACTH.[7] Elevated ACTH levels stimulate the adrenal glands, leading to excessive production of androgens.[7] By blocking the CRF1 receptor in the pituitary, crinecerfont reduces ACTH secretion, thereby decreasing the stimulus for adrenal androgen production.[6]



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Caption: Signaling pathway of Crinecerfont in the HPA axis.

In Vivo Experimental Protocols

Preclinical Studies

Detailed preclinical efficacy studies for crinecerfont in animal models of congenital adrenal hyperplasia are not extensively published in the public domain. However, general toxicology and safety pharmacology studies have been conducted in rats and rabbits as part of the drug development program.[8] Early preclinical studies also indicated that crinecerfont exhibited antidepressant effects in animal models.[5]

General Preclinical Toxicology Protocol (Rat/Rabbit):

- **Animal Models:** Sprague-Dawley rats and New Zealand White rabbits are commonly used for toxicology studies.
- **Administration:** **Crinecerfont hydrochloride** is typically administered orally via gavage.
- **Dosing:** A range of doses are evaluated, including a control group (vehicle only) and multiple dose levels of crinecerfont. For example, in developmental toxicity studies, pregnant rats received oral doses up to 2000 mg/kg/day, and pregnant rabbits received up to 1000 mg/kg/day.[8]

- Duration: Studies can range from single-dose acute toxicity to chronic repeated-dose toxicity studies lasting several months.
- Parameters Monitored:
 - Clinical observations (e.g., changes in behavior, appearance, body weight).
 - Food and water consumption.
 - Hematology and clinical chemistry.
 - Urinalysis.
 - Gross pathology and histopathology of major organs at necropsy.
- Reproductive and Developmental Toxicity: Specific studies in pregnant animals assess for embryo-fetal toxicity and effects on postnatal development.[8]

Clinical Studies

Crinecerfont has undergone extensive investigation in Phase I, II, and III clinical trials in adult and pediatric patients with classic CAH.

Phase II Proof-of-Concept Study (Adults):

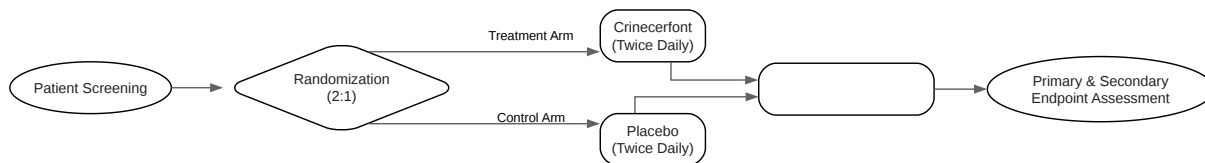
- Study Design: Open-label, multiple-dose, dose-escalation study.[2]
- Patient Population: Adults with a confirmed diagnosis of classic 21-hydroxylase deficiency CAH.[2]
- Intervention: Sequential cohorts received different doses of crinecerfont administered for 14 consecutive days.[2]
- Key Assessments:
 - Safety and tolerability.
 - Pharmacokinetics (PK) of crinecerfont.

- Pharmacodynamics (PD), including changes from baseline in key biomarkers such as ACTH, 17-hydroxyprogesterone (17-OHP), and androstenedione.[2]

CAHtalyst™ Phase III Clinical Trial Program (Adults and Pediatrics):

The CAHtalyst™ program consisted of two pivotal Phase III studies: one in adults and one in pediatric patients.

- Study Design: Randomized, double-blind, placebo-controlled studies, followed by an open-label treatment period.[9]
- Patient Population:
 - Adults: Individuals aged 18 years and older with classic CAH.
 - Pediatrics: Children and adolescents aged 2 to 17 years with classic CAH.[9]
- Treatment Protocol:
 - Screening Period: To determine eligibility.
 - Randomized, Placebo-Controlled Period (e.g., 24 weeks for adults): Patients are randomized (e.g., 2:1 ratio) to receive either crinecerfont or placebo, administered orally twice daily.[7]
 - Open-Label Treatment Period: All participants receive crinecerfont.
- Key Methodologies:
 - Hormone Level Assessment: Blood samples are collected at specified time points to measure levels of ACTH, 17-OHP, androstenedione, and other relevant hormones.
 - Glucocorticoid Dose Titration: A key feature of the Phase III trials is the systematic attempt to reduce the daily glucocorticoid dose while maintaining androgen control.
 - Safety Monitoring: Regular monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.



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Caption: Phase III clinical trial workflow for Crinecerfont.

Data Presentation

Pharmacokinetic Parameters of Crinecerfont in Adults

Parameter	Value	Reference
Time to Maximum Concentration (Tmax)	~4 hours	DrugBank Online
Protein Binding	≥99.9%	DrugBank Online
Metabolism	Primarily by CYP3A4 and to a lesser extent CYP2B6	DrugBank Online
Elimination Half-Life	Approximately 14 hours	DrugBank Online
Apparent Clearance	3.5 L/h	DrugBank Online
Excretion	~47.3% in feces, ~2% in urine	DrugBank Online

Efficacy of Crinecerfont in Phase II and III Clinical Trials

Study Population	Duration of Treatment	Key Findings	Reference
Adults (Phase II)	14 days	Median percent reductions from baseline in plasma ACTH (-54%), serum 17-OHP (-60%), and serum androstenedione (-21%).	[1]
Adolescents (Phase II)	14 days	Median percent reductions from baseline in ACTH (-57.1%), 17-OHP (-69.5%), and androstenedione (-58.3%).	[10]
Adults (Phase III)	24 weeks	Statistically significant reduction in daily glucocorticoid dose compared to placebo. 63% of patients on crinecerfont achieved a physiologic glucocorticoid dose versus 18% on placebo.	[7]
Pediatrics (Phase III)	28 weeks	Statistically significant decrease from baseline in serum androstenedione. Statistically significant decrease from baseline in daily glucocorticoid dose	Neurocrine Biosciences Press Release

while maintaining
androgen control.

Dosing and Administration in Clinical Trials

- Adults: The typical dose studied in Phase III trials was 100 mg orally twice daily.
- Pediatrics (4 years and older): Dosing is weight-based. For example:
 - 10 kg to <20 kg: 25 mg orally twice daily
 - 20 kg to <55 kg: 50 mg orally twice daily
 - ≥55 kg: 100 mg orally twice daily[8]
- Administration: Crinecerfont is administered orally with meals.[10]

Conclusion

The in vivo experimental program for **crinecerfont hydrochloride** has demonstrated its efficacy and safety in treating classic congenital adrenal hyperplasia in both adult and pediatric populations. The well-defined clinical trial protocols have provided robust data supporting its mechanism of action and clinical utility. While detailed preclinical efficacy studies are not widely available, the collective evidence from the comprehensive clinical development program has established crinecerfont as a significant therapeutic advancement for patients with CAH.

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